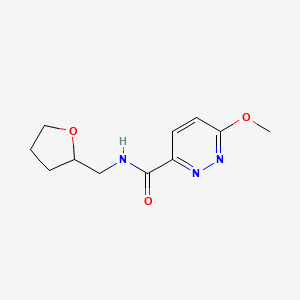

6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide” is a compound that has been studied for its potential therapeutic applications in autoimmune diseases . It is a derivative with an N-(methyl-d3)pyridazine-3-carboxamide skeleton that binds to the TYK2 pseudokinase domain .

Molecular Structure Analysis

The molecular structure of this compound involves a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Syntheses

- Subheading : Synthesis and Applications in Organic Chemistry

- Content : A study by Bacchi et al. (2005) describes the catalytic reactions of 4-Yn-1-ones, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. These reactions, carried out under oxidative carbonylation conditions, demonstrate the utility of these compounds in organic synthesis and the creation of structurally diverse molecules (Bacchi et al., 2005).

Novel Analogue of Guanine

- Subheading : Exploration in Nucleic Acid Chemistry

- Content : Ehler et al. (1977) investigated a compound related to 6-methoxy-N-((tetrahydrofuran-2-yl)methyl)pyridazine-3-carboxamide, specifically 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, as a new guanine analogue. This research highlights the potential of such compounds in the study and manipulation of nucleic acids, although the specific analogue did not exhibit significant antiviral activity (Ehler et al., 1977).

Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines

- Subheading : Contributions to Heterocyclic Chemistry

- Content : Lombardino (1968) reports the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and related compounds, demonstrating the versatility of such molecules in creating a variety of carboxylic acids, esters, and salts. This work contributes to the broader field of heterocyclic chemistry, offering insights into the synthesis and properties of imidazo[1,2-b]pyridazines (Lombardino, 1968).

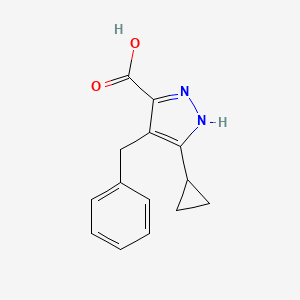

Novel Pyrazole Carboxamide, Pyridazine, and Thienopyridazine Derivatives

- Subheading : Application in Antibacterial Studies

- Content : Othman and Hussein (2020) explored the synthesis of novel compounds including 1,6-dihydropyridazine-3-carboxamide derivatives. These compounds were tested for their antibacterial bioactivity against various Gram-positive and Gram-negative strains. This study showcases the potential biomedical applications of these compounds in developing new antibacterial agents (Othman & Hussein, 2020).

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

- Subheading : Cancer Research Application

- Content : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related compounds, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This highlights the potential of these compounds in cancer research and the development of new chemotherapeutic agents (Hassan et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBZMKGFQBWWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)